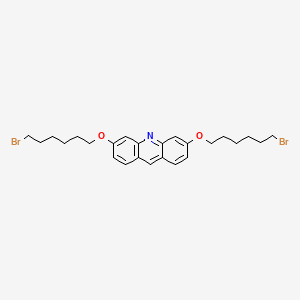
3,6-Bis(6-bromohexoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(6-bromohexoxy)acridine is a chemical compound with the molecular formula C25H31Br2NO2 and a molecular weight of 537.33 g/mol . It is a derivative of acridine, a heteroaromatic compound known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3,6-Bis(6-bromohexoxy)acridine typically involves the reaction of acridine with 6-bromohexanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3,6-Bis(6-bromohexoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Intercalation with DNA: The planar structure of acridine derivatives allows them to intercalate with DNA, which is a significant reaction in biological systems.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,6-Bis(6-bromohexoxy)acridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Bis(6-bromohexoxy)acridine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound may also interact with specific proteins and enzymes involved in DNA processing, further contributing to its biological effects .
Comparison with Similar Compounds
3,6-Bis(6-bromohexoxy)acridine can be compared with other acridine derivatives, such as:
3,6-Diaminoacridine: Known for its antibacterial properties.
Amsacrine: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and known for its DNA-binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other acridine derivatives .
Properties
Molecular Formula |
C25H31Br2NO2 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
3,6-bis(6-bromohexoxy)acridine |
InChI |
InChI=1S/C25H31Br2NO2/c26-13-5-1-3-7-15-29-22-11-9-20-17-21-10-12-23(19-25(21)28-24(20)18-22)30-16-8-4-2-6-14-27/h9-12,17-19H,1-8,13-16H2 |
InChI Key |
PSIOXLZHYIQGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCCCCBr)C=C21)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
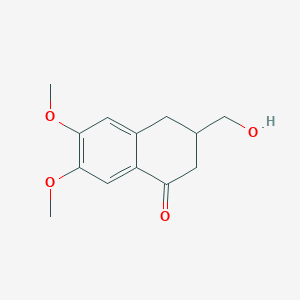
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
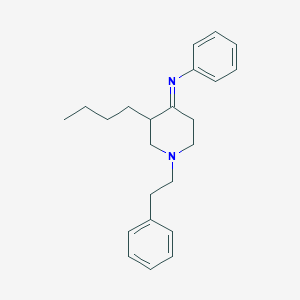
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
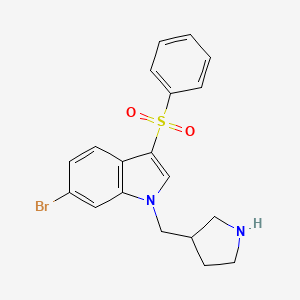
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
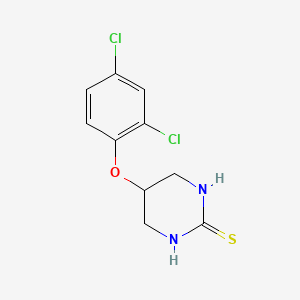
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)

